4-Formylphenyl naphthalene-2-sulfonate
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Overview
Description
4-Formylphenyl naphthalene-2-sulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonate moiety. The molecular formula of this compound is C17H12O4S, and it has a molecular weight of 312.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl naphthalene-2-sulfonate typically involves the reaction of 4-formylphenylboronic acid with naphthalene-2-sulfonyl chloride under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: 4-Carboxyphenyl naphthalene-2-sulfonate.
Reduction: 4-Hydroxyphenyl naphthalene-2-sulfonate.
Substitution: Various substituted phenyl naphthalene-2-sulfonates depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl naphthalene-2-sulfonate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Formylphenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function . The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes and receptors . These interactions can trigger various cellular responses, including apoptosis, cell cycle arrest, and anti-inflammatory effects .
Comparison with Similar Compounds
4-Formylphenyl naphthalene-2-sulfonate can be compared with other similar compounds, such as:
4-Formylphenyl sulfonate: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
Naphthalene-2-sulfonate: Lacks the formylphenyl group, leading to reduced reactivity and biological activity.
4-Hydroxyphenyl naphthalene-2-sulfonate: Similar structure but with a hydroxyl group instead of a formyl group, affecting its reactivity and interactions.
The uniqueness of this compound lies in its combination of a formyl group and a naphthalene-2-sulfonate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-formylphenyl) naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-12-13-5-8-16(9-6-13)21-22(19,20)17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMODHVWCEMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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